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Compound of Interest

Compound Name: 4-Fluoroisophthalonitrile

Cat. No.: B077080

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-
Fluoroisophthalonitrile

4-Fluoroisophthalonitrile (4-FIPN) is a halogenated aromatic dinitrile that holds significant
potential as a versatile building block in synthetic chemistry. Its unique electronic properties,
stemming from the presence of a fluorine atom and two nitrile groups on a benzene ring, make
it a compound of interest in the development of novel materials and pharmaceuticals. The
strategic placement of the fluorine atom can profoundly influence the molecule's reactivity,
metabolic stability, and binding interactions, making it a valuable precursor in medicinal
chemistry for the design of new therapeutic agents.[1][2][3] This guide provides a
comprehensive overview of the core physicochemical properties of 4-Fluoroisophthalonitrile,
outlines experimental protocols for their determination, and discusses its potential applications,
thereby serving as a critical resource for researchers engaged in its use.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-
Fluoroisophthalonitrile is paramount for its effective handling, characterization, and
application in synthetic endeavors.
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Property Value Source

Chemical Name 4-Fluoroisophthalonitrile N/A

Synonyms 4-Fluoro-1-,3- o N/A
benzenedicarbonitrile

CAS Number 13519-90-9

Molecular Formula CsHsFN:2

Molecular Weight 146.12 g/mol

Appearance White to off-white solid/powder

Melting Point 93-96 °C

. i Not experimentally determined
Boiling Point ) ) ] N/A
in available literature.

Density ~1.23 g/cm?3

Note on Isomers: It is crucial to distinguish 4-Fluoroisophthalonitrile from its isomer, 5-
Fluoroisophthalonitrile (CAS Number: 453565-55-4), as their differing substitution patterns will
result in distinct physicochemical properties and reactivity.

Spectroscopic Characterization: A Guide to
Structural Elucidation

While a comprehensive, publicly available spectral dataset for 4-Fluoroisophthalonitrile is not
readily found, this section outlines the expected spectroscopic characteristics based on its
structure and data from analogous compounds. These data are essential for confirming the
identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum is expected to be complex due to second-order coupling
effects, which are common in substituted aromatic systems. The aromatic region should
display multiplets corresponding to the three protons on the benzene ring. The chemical
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shifts and coupling constants will be influenced by the electron-withdrawing nature of the
fluorine and nitrile groups.

e 13C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton.
It is expected to show eight distinct signals corresponding to the eight carbon atoms in the
molecule, unless there is accidental peak overlap. The carbons attached to the fluorine and
nitrile groups will exhibit characteristic chemical shifts and coupling with the fluorine atom
(LJCF, 2JCF, etc.). Carbons directly bonded to fluorine will appear as doublets with large
coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoroisophthalonitrile will be characterized by several key absorption
bands that are indicative of its functional groups.

Expected Wavenumber

Functional Group Vibration Mode
(cm™)

C=N (Nitrile) 2240-2220 Stretching

C-F (Aryl Fluoride) 1250-1120 Stretching

C=C (Aromatic) 1600-1450 Stretching

C-H (Aromatic) 3100-3000 Stretching

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of 4-Fluoroisophthalonitrile. Under electron ionization (El), the molecular ion peak
(M*) is expected at an m/z corresponding to its molecular weight (146.12). Common
fragmentation pathways for aromatic nitriles may include the loss of HCN (m/z 27) or the cyano
radical (-CN, m/z 26).

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the experimental determination
of key physicochemical properties of 4-Fluoroisophthalonitrile.
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Workflow for Physicochemical Property Determination

Caption: Experimental workflow for the synthesis, characterization, and property determination
of 4-Fluoroisophthalonitrile.

Melting Point Determination

The melting point of 4-Fluoroisophthalonitrile can be accurately determined using a digital
melting point apparatus.

Protocol:

Finely powder a small amount of dry 4-Fluoroisophthalonitrile.

o Pack the powdered sample into a capillary tube to a height of 2-3 mm.

» Place the capillary tube in the heating block of the melting point apparatus.

o Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
e Observe the approximate melting range.

» Allow the apparatus to cool to at least 20 °C below the observed melting point.

o Prepare a new sample and heat at a slower rate (1-2 °C per minute) through the expected
melting range.

e Record the temperature at which the first drop of liquid appears and the temperature at
which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Under Reduced Pressure)

Given that 4-Fluoroisophthalonitrile is a solid at room temperature and likely has a high
boiling point, distillation under reduced pressure is the recommended method to avoid
decomposition.

Protocol:
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e Place a small amount of 4-Fluoroisophthalonitrile (2-3 mL, if molten) in a small-scale
distillation apparatus equipped with a vacuum adapter.

 Introduce a magnetic stir bar or boiling chips.

o Attach the apparatus to a vacuum pump with a manometer to monitor the pressure.
o Slowly evacuate the system to the desired pressure.

e Begin heating the distillation flask gently with a heating mantle.

e Record the temperature at which the liquid boils and the vapor condenses on the
thermometer bulb, ensuring a steady distillation rate.

e Record the pressure at which the boiling point is measured.

» Use a nomograph to correct the observed boiling point to standard atmospheric pressure if
required.

Solubility Assessment

A gualitative and semi-quantitative assessment of solubility in various solvents is crucial for
reaction setup, purification, and formulation.

Protocol:

o Label a series of small vials, one for each solvent to be tested (e.g., water, ethanol,
methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethylformamide,
dimethyl sulfoxide).

e Add a pre-weighed amount of 4-Fluoroisophthalonitrile (e.g., 10 mg) to each vial.
e Add a measured volume of the solvent (e.g., 1 mL) to each vial.
» Vortex each vial for 30 seconds.

 Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that
concentration.
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« If the solid has not dissolved, gently warm the vial and observe any changes in solubility.

o For a more gquantitative measure, continue adding small, measured volumes of the solvent
until the solid completely dissolves, allowing for the calculation of an approximate solubility in
mg/mL or mol/L.

Reactivity and Handling
Chemical Reactivity

The chemical reactivity of 4-Fluoroisophthalonitrile is dictated by its functional groups. The
nitrile groups can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in
cycloaddition reactions. The aromatic ring is activated towards nucleophilic aromatic
substitution, with the fluorine atom being a potential leaving group, particularly when activated
by the electron-withdrawing nitrile groups. This makes 4-FIPN a useful precursor for the
synthesis of more complex substituted aromatic compounds.

Safety and Handling

4-Fluoroisophthalonitrile is classified as a hazardous substance. It is harmful if swallowed or
inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn at all times when handling this
compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust
or vapors.

Applications in Research and Drug Development

The unique structural features of 4-Fluoroisophthalonitrile make it a valuable intermediate in
several areas of chemical research and development.

Synthesis of Phthalocyanines

Phthalonitriles are key precursors in the synthesis of phthalocyanines, a class of macrocyclic
compounds with applications as dyes, pigments, and in photodynamic therapy. The fluorine
substituent in 4-FIPN can be used to tune the electronic properties and solubility of the
resulting phthalocyanine.

Medicinal Chemistry
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The incorporation of fluorine into drug candidates is a widely used strategy to enhance
metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1][2][3]
The fluorinated aromatic nitrile scaffold of 4-FIPN can be elaborated into a variety of
heterocyclic systems and other functionalized molecules of medicinal interest. The nitrile
groups can serve as handles for further chemical transformations or act as bioisosteres for
other functional groups.

Conclusion

4-Fluoroisophthalonitrile is a chemical intermediate with a promising profile for applications in
materials science and drug discovery. This guide has provided a detailed overview of its known
physicochemical properties and established protocols for their experimental determination. A
thorough understanding of these characteristics is essential for any researcher intending to
utilize this versatile building block in their synthetic endeavors. As research into fluorinated
organic compounds continues to expand, the importance of well-characterized precursors like
4-Fluoroisophthalonitrile will undoubtedly grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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